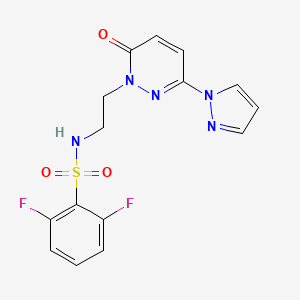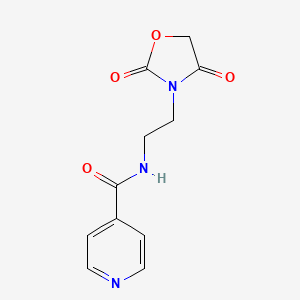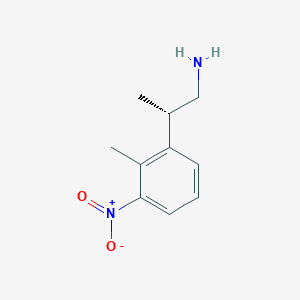
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral compound that can exist in two different enantiomeric forms, and its synthesis method involves the use of specific reagents and conditions.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it can increase the levels of these neurotransmitters in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine are still being studied, but it has been shown to have effects on the central nervous system. It has been reported to increase alertness, attention, and cognitive performance, as well as improve mood and reduce fatigue. It has also been shown to have potential analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has several advantages for lab experiments, including its chiral nature and potential applications in medicinal chemistry. However, it also has limitations, including the need for specific reagents and conditions for synthesis and the lack of a full understanding of its mechanism of action.
Orientations Futures
There are several potential future directions for the study of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine. One direction is the further investigation of its potential applications in medicinal chemistry, including the development of new drug candidates. Another direction is the study of its mechanism of action and potential effects on other neurotransmitters and systems in the body. Additionally, the synthesis of new chiral ligands and catalysts using (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine as a starting material is another potential future direction.
Méthodes De Synthèse
The synthesis of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine involves the use of specific reagents and conditions. One of the most common methods involves the reduction of 2-nitroacetophenone with sodium borohydride in the presence of a chiral catalyst. The resulting product is then treated with methylamine to obtain (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine. Other methods of synthesis have also been reported in the literature, including the use of different reducing agents and chiral catalysts.
Applications De Recherche Scientifique
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use in the synthesis of other chemical compounds, including chiral ligands and catalysts.
Propriétés
IUPAC Name |
(2S)-2-(2-methyl-3-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYMGFSFPRTIV-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2756199.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2756201.png)
![(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2756203.png)

![N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756206.png)

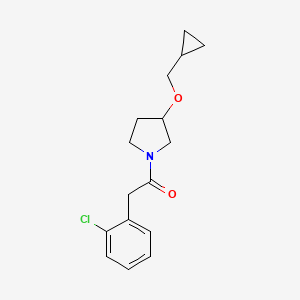
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2756211.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile](/img/structure/B2756212.png)
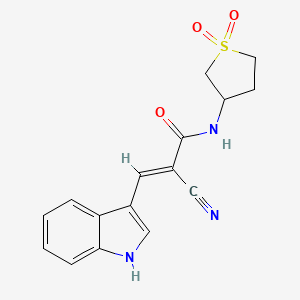
![N-(cyclopropylmethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2756216.png)
